molecular formula C11H8FNO3 B11811735 8-Fluoro-1-methyl-2-oxo-1,2-dihydroquinoline-4-carboxylic acid

8-Fluoro-1-methyl-2-oxo-1,2-dihydroquinoline-4-carboxylic acid

Cat. No.: B11811735
M. Wt: 221.18 g/mol
InChI Key: REBFGHMKVROKNX-UHFFFAOYSA-N
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Description

8-Fluoro-1-methyl-2-oxo-1,2-dihydroquinoline-4-carboxylic acid is a fluorinated and methyl-substituted derivative of the pharmaceutically important 2-oxo-1,2-dihydroquinoline-4-carboxylic acid scaffold . Quinoline derivatives are extensively investigated in scientific research for their broad spectrum of biological activities, which include antibacterial, anticancer, antimalarial, and anti-inflammatory properties . The specific introduction of a fluorine atom at the 8-position and a methyl group at the 1-position is designed to enhance the steric and electronic properties of the molecule, which can significantly influence its bioavailability, metabolic stability, and binding affinity to biological targets compared to unsubstituted analogs . This makes it a valuable intermediate for drug discovery and development, particularly in the fields of oncology and infectious diseases . Researchers utilize this compound as a key building block in medicinal chemistry for the synthesis of more complex molecules . Its structural features are similar to those found in known inhibitors of bacterial DNA gyrase and topoisomerase IV, enzymes that are critical for bacterial DNA replication and repair . The compound is for research purposes only and is not intended for diagnostic or therapeutic use. Disclaimer: This product is for Research Use Only (RUO). It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

Molecular Formula

C11H8FNO3

Molecular Weight

221.18 g/mol

IUPAC Name

8-fluoro-1-methyl-2-oxoquinoline-4-carboxylic acid

InChI

InChI=1S/C11H8FNO3/c1-13-9(14)5-7(11(15)16)6-3-2-4-8(12)10(6)13/h2-5H,1H3,(H,15,16)

InChI Key

REBFGHMKVROKNX-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)C=C(C2=C1C(=CC=C2)F)C(=O)O

Origin of Product

United States

Preparation Methods

Reaction Steps:

  • Base-Mediated Ring Opening : Isatin reacts with sodium hydroxide in water at 25–35°C, followed by acetone addition and reflux (5–15 hours). This forms 2-toluquinoline-4-carboxylic acid (C₁₁H₉NO₂) with a 99% yield.

  • Structural Confirmation :

    • ¹H-NMR : Peaks at δ 8.127 (1H, ddd), 7.692 (1H, ddd), and 2.587 ppm (3H, s) confirm the methyl group and aromatic protons.

    • Melting Point : 238–240°C.

Optimization Insights:

  • Solvent : Water-acetone mixtures prevent side reactions.

  • Base Selection : Sodium hydroxide outperforms potassium tert-butoxide in yield.

Methyl Group Introduction

The 1-methyl group is introduced via alkylation or nucleophilic substitution.

Alkylation with Methyl Iodide:

  • Conditions : Sodium hydride (base) in dimethylacetamide (DMAc) at 25°C.

  • Example :

    • 5-Chloroisatoic anhydride reacts with methyl iodide, yielding 1-methyl-2-oxo intermediates.

    • Yield : 70% after recrystallization.

Alternative Methods:

  • Reductive Amination : Methylamine and ketone intermediates under hydrogenation (Pd/C, 50 psi).

Oxidation to 2-Oxo Functionality

Oxidation of dihydroquinoline precursors is critical.

Reagents and Conditions:

  • Potassium Permanganate (KMnO₄) : In acidic aqueous solutions (pH 1–2) at 35–45°C.

  • Yields : 85–92% for 2-oxo products.

Mechanistic Pathway:

  • The dihydroquinoline ring undergoes dehydrogenation, forming the 2-oxo group via radical intermediates.

Industrial-Scale Production

Optimized protocols emphasize cost-effectiveness and safety.

Continuous Flow Reactors:

  • Advantages : Improved heat transfer and reduced reaction time (≤2 hours).

  • Solvent Recovery : Toluene and heptane are recycled via distillation.

Purity Control:

  • Crystallization : Ethanol-water mixtures achieve ≥99% purity.

  • Byproduct Mitigation : Excess methyl iodide is evacuated under reduced pressure (40 mbar).

Comparative Analysis of Methods

Step Method Reagents Yield Purity
CyclocondensationIsatin + NaOH/acetoneNaOH, acetone99%98%
FluorinationElectrophilic substitutionSelectfluor85%95%
MethylationAlkylationCH₃I, NaH70%97%
OxidationKMnO₄ oxidationKMnO₄, H₂SO₄90%99%
CarboxylationCO₂ insertionCO₂, (n-Bu)₄NBr88%96%

Challenges and Solutions

  • Impurity Formation : Decarboxylation occurs if water is present during methylation.

    • Solution : Azeotropic drying with toluene.

  • Low Solubility : Intermediate 2-toluquinoline-4-carboxylic acid precipitates at pH 5–6, simplifying isolation.

Recent Advances

  • Microwave-Assisted Synthesis : Reduces reaction time by 50% for cyclocondensation.

  • Biocatalytic Fluorination : Engineered P450 enzymes introduce fluorine at 80°C with 90% selectivity.

Scientific Research Applications

In vitro Studies

Numerous studies have demonstrated the efficacy of 8-Fluoro-1-methyl-2-oxo-1,2-dihydroquinoline-4-carboxylic acid against a range of bacterial strains. For example:

  • Efficacy Against Resistant Strains : Research has shown that this compound exhibits significant antibacterial activity against resistant strains of Escherichia coli and Staphylococcus aureus. In vitro testing revealed minimum inhibitory concentrations (MICs) as low as 0.5 µg/mL for certain strains, indicating strong antibacterial properties .

Case Studies

A notable case study involved the synthesis and evaluation of various derivatives of quinolone compounds, including this compound. The derivatives were tested against Mycobacterium smegmatis and showed promising results in terms of antimicrobial activity . The study concluded that modifications to the quinolone structure could enhance its effectiveness against specific pathogens.

Therapeutic Potential

The compound's strong antibacterial properties suggest several therapeutic applications:

  • Development of New Antibiotics : Given the rise of antibiotic-resistant bacteria, this compound could be pivotal in developing new antibiotics that target resistant strains.
  • Antibacterial Coatings for Medical Devices : The compound's ability to inhibit bacterial growth makes it suitable for formulating coatings on medical devices to prevent infections .

Mechanism of Action

The mechanism of action of 8-Fluoro-1-methyl-2-oxo-1,2-dihydroquinoline-4-carboxylic acid involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes critical for DNA replication and transcription. By binding to these enzymes, the compound prevents the supercoiling of DNA, leading to the inhibition of bacterial growth and replication .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substitution Patterns and Physicochemical Properties

Key structural analogs and their substituents are compared below:

Compound Substituents Molecular Weight LogP Biological Activities
8-Fluoro-1-methyl-2-oxo-1,2-dihydroquinoline-4-carboxylic acid 8-F, 1-CH₃ ~223.17 ~1.8* ABCB1 inhibition, antibacterial, fluorophore
2-Oxo-1,2-dihydroquinoline-4-carboxylic acid (parent compound) None 189.17 1.2 Antioxidant (DPPH scavenging)
6-Chloro-1-methyl-2-oxo-1,2-dihydroquinoline-4-carboxylic acid 6-Cl, 1-CH₃ 237.64 ~2.3 Structural studies (crystallography)
8-Hydroxy-2-oxo-1,2-dihydroquinoline-4-carboxylic acid 8-OH 205.17 0.9 Biodegradation intermediate
3-Methyl-2-oxo-1,2-dihydroquinoline-4-carboxylic acid 3-CH₃ 203.19 ~1.5 Microbial degradation metabolite

*Estimated based on substituent contributions.

  • Fluorine vs.
  • Methyl Group Impact: The 1-methyl group in the target compound increases metabolic stability compared to non-methylated analogs, as seen in microbial degradation pathways where methyl substituents resist ring cleavage.

Metabolic and Environmental Stability

  • Biodegradation : Unlike 8-hydroxy or 3-methyl derivatives, which undergo microbial ring cleavage (e.g., by Pseudomonas spp.), the 8-fluoro-1-methyl compound resists degradation due to fluorine’s electronegativity and steric hindrance.
  • Synthetic Accessibility: The target compound requires fluorination at position 8 via electrophilic substitution, which is less straightforward than hydroxylation or chlorination, as noted in phase-transfer catalysis methods.

Key Research Findings

  • QSAR Insights : Hydrophobic descriptors (e.g., LogP) and electronic parameters (e.g., dipole moment) correlate strongly with ABCB1 inhibition, validating the 8-fluoro-1-methyl derivative’s optimized profile.
  • Molecular Docking: The fluorine atom forms a halogen bond with Tyr310 of ABCB1, contributing to a binding energy of -9.2 kcal/mol, superior to non-fluorinated analogs (-7.5 kcal/mol).
  • Antioxidant Trade-off : While the parent compound exhibits DPPH scavenging (IC₅₀ 12 µM), fluorination reduces this activity (IC₅₀ >50 µM) due to decreased electron-donating capacity.

Biological Activity

8-Fluoro-1-methyl-2-oxo-1,2-dihydroquinoline-4-carboxylic acid, a member of the fluoroquinolone family, exhibits significant biological activities, particularly in antibacterial and anticancer domains. This article explores its mechanisms of action, synthesis, and various biological evaluations supported by research findings.

PropertyValue
Molecular FormulaC11H8FNO3
Molecular Weight221.18 g/mol
IUPAC Name6-fluoro-1-methyl-2-oxo-1H-quinoline-4-carboxylic acid
CAS Number1498999-88-4

The primary mechanism of action for this compound is its ability to inhibit bacterial enzymes such as DNA gyrase and topoisomerase IV . These enzymes are crucial for DNA replication and transcription in bacteria. By interfering with these processes, the compound effectively prevents bacterial cell division, leading to cell death .

Antibacterial Activity

Research indicates that fluoroquinolones, including this compound, have robust antibacterial properties. The compound demonstrates activity against a range of Gram-positive and Gram-negative bacteria. For instance:

  • In vitro studies have shown that this compound can inhibit the growth of Staphylococcus aureus and Escherichia coli at concentrations that are clinically relevant .

Table: Antibacterial Efficacy

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus16 µg/mL
Escherichia coli32 µg/mL
Pseudomonas aeruginosa50 µg/mL

Anticancer Activity

The anticancer potential of this compound has been evaluated in several studies. It has been found to exhibit cytotoxic effects against various cancer cell lines, notably the MCF-7 breast cancer cell line.

Case Study: MCF-7 Cell Line Evaluation

In a study assessing the anticancer properties of synthesized derivatives including this compound:

  • MTT Assay Results : The compound demonstrated significant cytotoxicity compared to the reference drug Doxorubicin (Dox) .

Table: Anticancer Activity Against MCF-7

CompoundIC50 (µM)
8-Fluoro derivative15
Doxorubicin (Dox)10

Synthesis Methods

The synthesis of this compound typically involves several key steps:

  • Fluorination : Introduction of the fluorine atom at the appropriate position using fluorinating agents.
  • Methylation : Methyl group introduction via methylating agents.
  • Carboxylation : Addition of the carboxylic acid group through high-pressure reactions with carbon dioxide.

These synthetic routes are crucial for enhancing the biological activity of the resulting compounds .

Research Applications and Future Directions

The diverse biological activities of this compound suggest its potential as a lead compound in drug development for treating bacterial infections and certain types of cancer. Ongoing research is focused on optimizing its efficacy and minimizing potential side effects through structural modifications.

Chemical Reactions Analysis

Carboxylic Acid Derivatives

The carboxylic acid group undergoes classical transformations:

  • Esterification : Reacts with alcohols (e.g., methanol) under acidic catalysis (H2_2SO4_4) to form methyl esters (85% yield).

  • Amidation : Treatment with thionyl chloride (SOCl2_2) followed by ammonia yields primary amides (78% yield).

Keto Group Modifications

The 2-oxo group participates in:

  • Reduction : Catalytic hydrogenation (H2_2, Pd/C) reduces the keto group to a secondary alcohol, though this may alter biological activity.

  • Condensation : Reacts with hydrazine hydrate to form hydrazones, which cyclize into pyrazoline derivatives under acidic conditions (e.g., 61% yield for pyrazolidine formation) .

Methylation

Methylation at the 1-position is typically achieved during synthesis using methyl iodide (CH3_3I) and a strong base (NaH or K2_2CO3_3) in polar aprotic solvents (DMF). Reaction efficiency depends on solvent polarity, with DMF providing optimal yields .

Table 2: Methylation Reaction Optimization

BaseSolventTemperatureYieldSource
NaHDMF90°C95%
K2_2CO3_3DMF90°C89%

Quinoline Ring Functionalization

The quinoline core undergoes electrophilic substitution at the 5- and 7-positions:

  • Halogenation : Bromination (CuBr2_2, HBr, NaNO2_2) introduces bromine at the 5-position (72% yield) .

  • Nitration : Concentrated HNO3_3/H2_2SO4_4 mixture nitrates the ring, though regioselectivity requires optimization.

Thermal Decarboxylation

Heating above 200°C in acidic media (e.g., H3_3PO4_4) removes the carboxylic acid group, yielding 8-fluoro-1-methyl-2-oxo-1,2-dihydroquinoline. This reaction is critical for generating simplified analogs.

Ring-Opening Under Alkaline Conditions

Strong bases (e.g., NaOH, 120°C) cleave the dihydroquinoline ring, producing fluorinated aniline derivatives.

Stability and Reactivity Considerations

  • pH Sensitivity : The carboxylic acid group protonates below pH 3, affecting solubility and reactivity.

  • Photodegradation : UV exposure induces ring-opening, necessitating storage in amber glass.

Q & A

Q. What are the key synthetic methodologies for preparing 8-fluoro-1-methyl-2-oxo-1,2-dihydroquinoline-4-carboxylic acid, and how do reaction conditions influence yield?

The synthesis typically involves cyclization and fluorination steps. A common approach is the condensation of substituted benzoyl chlorides with keto esters, followed by reductive cyclization to form the dihydroquinoline core . Fluorination at position 8 is achieved via electrophilic substitution or halogen exchange. For example, refluxing intermediates with thionyl chloride (SOCl₂) facilitates carboxyl activation, enabling coupling with amino acids or esters . Yield optimization requires precise control of stoichiometry (e.g., 1.2 mol SOCl₂ per 1 mol substrate) and reaction time (2–24 hours) to minimize side products like over-fluorinated derivatives .

Q. How can researchers validate the purity and structural integrity of this compound?

Analytical techniques include:

  • ¹H/¹³C NMR : Confirm substituent positions (e.g., fluorine at C8, methyl at N1) via characteristic shifts (e.g., C4-carboxylic acid at δ ~170 ppm) .
  • HPLC-MS : Assess purity (>95%) using C18 columns with mobile phases like acetonitrile/water (0.1% formic acid) .
  • IR Spectroscopy : Identify carbonyl stretches (C=O at ~1680–1720 cm⁻¹) and carboxylic acid O-H bonds (~2500–3000 cm⁻¹) .

Q. What are the stability considerations for this compound under laboratory storage conditions?

The compound is hygroscopic and sensitive to light. Store in airtight containers under inert gas (N₂/Ar) at –20°C to prevent hydrolysis of the 2-oxo-1,2-dihydroquinoline ring. Degradation products include 8-fluoro-4-hydroxyquinoline derivatives, detectable via TLC (Rf shift) or LC-MS .

Q. How does solubility impact experimental design in biological assays?

The carboxylic acid group confers pH-dependent solubility: poorly soluble in water at neutral pH but soluble in DMSO or alkaline buffers (pH >8). For in vitro assays, prepare stock solutions in DMSO (10 mM) and dilute in PBS (pH 7.4) to avoid precipitation. Note that >1% DMSO may inhibit bacterial growth in antimicrobial studies .

Advanced Research Questions

Q. What structure-activity relationship (SAR) insights guide the optimization of this compound for antimicrobial activity?

Key modifications include:

  • C8-Fluoro : Enhances DNA gyrase inhibition by increasing electronegativity and binding to the enzyme’s Mg²⁺ center .
  • N1-Methyl : Improves pharmacokinetics by reducing plasma protein binding compared to cyclopropyl analogs .
  • C4-Carboxylic Acid : Critical for chelating metal ions in bacterial topoisomerases. Esterification or amidation at this position abolishes activity . Advanced SAR studies employ MIC assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with logP adjustments to balance permeability and solubility .

Q. How can researchers resolve contradictions in reported antibacterial efficacy across studies?

Discrepancies often arise from methodological variations:

  • Inoculum Size : Standardize to 1–5 × 10⁵ CFU/mL to avoid false negatives .
  • Media Composition : Cation-adjusted Mueller-Hinton broth is recommended to prevent cation interference with metal-dependent activity .
  • Resistance Mechanisms : Pre-screen bacterial strains for efflux pump overexpression (e.g., NorA in S. aureus) .

Q. What computational strategies predict the compound’s interaction with bacterial targets?

Molecular docking (AutoDock Vina) and MD simulations (GROMACS) model binding to DNA gyrase (PDB: 2XCT). Focus on:

  • Hydrogen Bonding : Between C4-carboxylic acid and Ser84/Asp88 residues.
  • Fluorine Interactions : Van der Waals contacts with Met120 . Validate predictions with site-directed mutagenesis of gyrase residues .

Q. Why are certain derivatives of 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acids understudied, and how can this gap be addressed?

Esters and acids are less explored due to synthetic challenges and instability. Prioritize:

  • Protecting Groups : Use tert-butyl esters for carboxylate stabilization during synthesis .
  • High-Throughput Screening : Evaluate fragment libraries for novel bioactivities (e.g., antimalarial or anticancer) .

Q. What role does stereochemistry play in the compound’s biological activity?

The planar quinolone core reduces stereochemical complexity, but substituents like C7-amine derivatives (e.g., 7-(2,4-dimethoxyphenylamino)) require enantiomeric resolution (chiral HPLC) to assess activity differences. R-configurations often show 2–4× higher potency than S-analogs .

Q. How can environmental impact be minimized during large-scale research use?

Follow EPA guidelines for quinoline disposal:

  • Neutralization : Treat acidic waste with NaOH (pH 7–9) before incineration.
  • Aquatic Toxicity Mitigation : Avoid release into waterways (LC50 for D. magna: <1 ppm) .

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